Di(pentanoyloxy)dibutylstannane
Description
Di(pentanoyloxy)dibutylstannane is an organotin compound derived from dibutylstannane (CAS 1002-53-5), where two hydroxyl groups are replaced by pentanoyloxy ester moieties . This modification alters its physicochemical properties, such as solubility, stability, and reactivity, compared to the parent compound. Organotin derivatives are historically significant in industrial applications, including catalysis and polymer stabilization. However, specific data on this compound remain scarce in the provided evidence, necessitating inferences from structurally related compounds.
Properties
CAS No. |
3465-74-5 |
|---|---|
Molecular Formula |
C18H36O4Sn |
Molecular Weight |
435.2 g/mol |
IUPAC Name |
[dibutyl(pentanoyloxy)stannyl] pentanoate |
InChI |
InChI=1S/2C5H10O2.2C4H9.Sn/c2*1-2-3-4-5(6)7;2*1-3-4-2;/h2*2-4H2,1H3,(H,6,7);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI Key |
PYBPCQJVGLCIBL-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Dibutylstannane (CAS 1002-53-5)
Structural Relationship : Dibutylstannane (C₈H₁₈Sn) serves as the parent compound, lacking ester groups.
Properties :
- Purity : Available in 100% concentration .
- Hazards: No classified hazards reported in Safety Data Sheets (SDS), though organotins are generally associated with toxicity . Functional Differences: The absence of ester groups in dibutylstannane likely results in higher volatility and lower lipophilicity compared to Di(pentanoyloxy)dibutylstannane.
4-(Pentanoyloxy)benzenesulfonic Acid
Structural Relationship: Shares a pentanoyloxy ester group but features a benzenesulfonic acid core instead of an organotin backbone . Properties:
- Physical State : Yellow oil .
- Spectroscopic Data: ¹H-NMR: Triplet at δ 2.47 ppm (methylene adjacent to carbonyl) . ¹³C-NMR: Carbonyl resonance at δ 171.71 ppm . Mass Spec: ESI-MS m/z = 257 [M−H]⁻ . Functional Differences: The sulfonic acid group enhances water solubility, whereas this compound’s tin center may favor catalytic applications.
Hypothetical Comparison with Other Organotin Esters
- Solubility: Longer acyl chains (e.g., pentanoyloxy) increase lipophilicity compared to acetate esters.
- Reactivity : Ester groups may act as leaving groups, influencing catalytic activity in polymerization or transesterification reactions.
Data Table: Key Properties of Related Compounds
Research Findings and Implications
- Toxicity Profile: Esterification may mitigate the inherent toxicity of organotins by reducing volatility or altering bioavailability .
- Industrial Relevance: The pentanoyloxy group’s balance between hydrophobicity and reactivity could position this compound as a niche catalyst, though direct studies are lacking.
- Spectral Predictions: Based on 4-(Pentanoyloxy)benzenesulfonic acid , this compound’s ¹H-NMR may show methylene triplets near δ 2.5 ppm, while its ¹³C-NMR would feature carbonyl resonances >170 ppm.
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